Piperlonguminine

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Piperlonguminine, an alkaloid derived from long pepper, has been extensively studied for its therapeutic properties . Its primary targets include major inflammatory signaling cascades such as MAPK , NF-κB , and JAK/STAT . These targets play a crucial role in the regulation of inflammatory responses .

Mode of Action

This compound interacts with its targets to exert its anti-inflammatory effects . It displays a strong inhibitory effect on the major inflammatory signaling cascades . This interaction results in a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins . Moreover, this compound efficiently deteriorates the protein activity of neutrophil elastase by regulating the endogenous ANXA1 gene expression .

Biochemical Pathways

This compound affects several biochemical pathways. It has a strong inhibitory effect on the major inflammatory signaling cascades, including MAPK , NF-κB , and JAK/STAT . The inhibition of these pathways leads to a decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins . This results in the lowering of inflammation in the lungs and other bodily organs .

Pharmacokinetics

Some studies suggest that this compound has good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It inhibits cell proliferation, regulates the cell cycle, and induces cellular apoptosis in various types of human cancer cells . The anti-cancer activity of this compound is achieved through the induction of reactive oxygen species (ROS)-mediated oxidative stress, promoting apoptosis .

Biochemische Analyse

Biochemical Properties

Piperlonguminine has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It displays a strong inhibitory effect on major inflammatory signaling cascades, including MAPK, NF-κB, and JAK/STAT . This leads to a decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .

Cellular Effects

Piperlongumine has a profound impact on various types of cells and cellular processes . It influences cell function by inhibiting cell proliferation, regulating the cell cycle, and inducing apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperlongumine exerts its effects at the molecular level through several mechanisms . It binds to and hinders the activity of a protein called TRPV2, which is overexpressed in certain types of cancer . It also promotes apoptosis via mechanisms like endoplasmic reticulum stress, mitochondrial disruption, inhibition of the ubiquitin-proteasome system, and ROS-induced DNA damage .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, this compound has been observed to have a strong inhibitory effect on major inflammatory signaling cascades . It also has a significant impact on the stability and degradation of certain proteins .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been found to be selectively cytotoxic against cancer cells, promoting apoptosis . It has also shown good bioavailability and negligible systemic toxicity, making it a suitable lead candidate for antitumor drug development .

Metabolic Pathways

This compound is involved in several metabolic pathways . It has the capability to modulate key signal transduction pathways involved in cell proliferation, cell cycle regulation, and metastasis .

Transport and Distribution

Its ability to modulate key signal transduction pathways suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its impact on various cellular processes, it is likely that it may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Piperlonguminine kann durch eine Amidierungsreaktion synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion zwischen 5,6-Dihydropyridin-2(1H)-on und 3,4,5-Trimethoxyzimtsäure . Die Reaktion erfordert typischerweise die Verwendung von Oxalylchlorid, um die Carbonsäure in ein Säurechlorid umzuwandeln, das dann mit dem Amin reagiert, um die Amidbindung zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus der Pflanze Piper longum. Der Extraktionsprozess umfasst das Trocknen und Mahlen des Pflanzenmaterials, gefolgt von einer Lösungsmittelextraktion mit organischen Lösungsmitteln wie Ethanol oder Methanol . Der Rohextrakt wird dann mit chromatographischen Verfahren gereinigt, um this compound zu isolieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Piperlonguminine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine, Thiole und Halogenide werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Oxide liefern, während Reduktion reduzierte Amide produzieren kann .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Piperlonguminine has been extensively studied for its anticancer effects across multiple cancer types. Key findings include:

- Mechanisms of Action : this compound induces apoptosis in cancer cells through various pathways, including the activation of reactive oxygen species (ROS) and modulation of signaling pathways such as phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin and nuclear factor-kappa B. These pathways are crucial for regulating cell survival, proliferation, and invasion .

- Cancer Types : Research indicates that this compound exhibits selective cytotoxicity against several cancers, including breast, prostate, liver, colon, and glioblastoma. For instance, it has been shown to inhibit tumor growth in mouse models of colorectal cancer induced by azoxymethane and dextran sulfate sodium .

- Clinical Relevance : The compound's potential in clinical settings is highlighted by its ability to enhance the efficacy of conventional chemotherapeutic agents, thereby overcoming drug resistance in cancer cells .

Anti-inflammatory Effects

This compound also displays significant anti-inflammatory properties:

- Mechanism : It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in various models of inflammation . This action is particularly relevant in conditions like colitis and rheumatoid arthritis.

- Case Studies : In a study involving dextran sulfate sodium-induced colitis in mice, this compound treatment resulted in reduced inflammation and improved histological outcomes .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : this compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Its mode of action involves disrupting bacterial cell membranes and inhibiting vital metabolic processes .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects:

- Mechanism : Studies indicate that it can mitigate oxidative stress in neuronal cells, which is a contributing factor to neurodegenerative diseases .

- Applications : This property positions this compound as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Data Summary

| Application Area | Mechanism | Cancer Types Affected | Notable Findings |

|---|---|---|---|

| Anticancer | Induces apoptosis via ROS and signaling pathways | Breast, prostate, liver, colon | Enhances efficacy of chemotherapy; overcomes resistance |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Colitis | Reduces inflammation in animal models |

| Antimicrobial | Disrupts bacterial cell membranes | Various pathogens | Effective against Gram-positive and Gram-negative bacteria |

| Neuroprotective | Mitigates oxidative stress | Neurodegenerative diseases | Potential therapeutic for Alzheimer's and Parkinson's |

Vergleich Mit ähnlichen Verbindungen

Piperlonguminine wird oft mit anderen Alkaloidamiden wie Piperlongumin und Piplartin verglichen. Während all diese Verbindungen ähnliche biologische Aktivitäten aufweisen, ist this compound aufgrund seiner spezifischen molekularen Struktur und höheren Wirksamkeit in bestimmten Anwendungen einzigartig .

Ähnliche Verbindungen:

Piperlongumin: Ein weiteres Alkaloidamid aus Piper longum mit ähnlichen krebshemmenden Eigenschaften.

Piplartin: Bekannt für seine entzündungshemmenden und krebshemmenden Aktivitäten.

Piperin: Ein Alkaloid aus schwarzem Pfeffer mit vielfältigen pharmakologischen Wirkungen.

This compound zeichnet sich durch seine einzigartige chemische Struktur und seine starken biologischen Aktivitäten aus, was es zu einer wertvollen Verbindung für wissenschaftliche Forschung und therapeutische Anwendungen macht.

Biologische Aktivität

Piperlonguminine (PL), derived from the plant Piper longum L., is a bioactive alkaloid recognized for its diverse pharmacological properties, particularly in cancer therapy and inflammation modulation. This article presents a comprehensive overview of the biological activities of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by its complex alkaloid structure, which contributes to its multifaceted biological activities. The compound exhibits significant interactions with various molecular pathways, including:

- Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR

- Nuclear Factor-kappa B (NF-κB)

- Janus Kinases (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3)

- Extracellular Signal-Regulated Kinase (ERK)

These pathways are crucial in regulating cell proliferation, survival, and apoptosis, making PL a potential candidate for cancer treatment .

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various types of cancer. Below are notable findings from recent studies:

Table 1: Anticancer Effects of this compound

Anti-inflammatory Activity

This compound also exhibits potent anti-inflammatory properties. It has been shown to alleviate symptoms in models of colitis and other inflammatory conditions by modulating pro-inflammatory cytokines.

Case Study: Colitis Model

In a study involving DSS-induced colitis in mice, PL treatment significantly reduced inflammation markers such as COX-2 and IL-6. However, it did not improve colitis symptoms or reduce the incidence of small neoplasms .

Neuroprotective Effects

Recent research highlights PL's neuroprotective capabilities, particularly in models of Parkinson's disease. It restores the balance between autophagy and apoptosis through the phosphorylation of BCL2, enhancing neuronal survival under stress conditions.

Table 2: Neuroprotective Effects of this compound

| Model | Treatment Dosage | Observed Effects |

|---|---|---|

| Rotenone-induced PD Model | 2 mg/kg & 4 mg/kg | Attenuated motor deficits; preserved dopaminergic neurons |

Cardiovascular Benefits

This compound has demonstrated potential in reducing vascular calcification and atherosclerotic plaque formation. Studies indicate that PL treatment inhibits vascular smooth muscle cell proliferation and promotes apoptosis under high calcium/phosphate conditions.

Key Findings

Eigenschaften

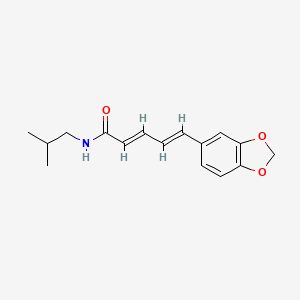

IUPAC Name |

(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAAPCGHVWVUEX-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021742 | |

| Record name | Piperlonguminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (E,E)-Piperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5950-12-9 | |

| Record name | Piperlonguminine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5950-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperlonguminine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005950129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperlonguminine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperlonguminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERLONGUMININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN39MC8KIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E,E)-Piperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 - 169 °C | |

| Record name | (E,E)-Piperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.